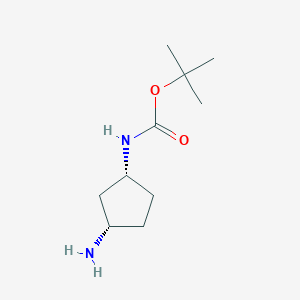

tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate

Description

BenchChem offers high-quality tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBVMVTUWHCOHX-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666921 | |

| Record name | tert-Butyl [(1R,3S)-3-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774212-81-6 | |

| Record name | tert-Butyl [(1R,3S)-3-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate physical properties

An In-depth Technical Guide to tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate

Introduction

tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate is a chiral aminocyclopentane derivative that serves as a crucial synthetic intermediate in the fields of medicinal chemistry and drug discovery. Its structure features a cyclopentane scaffold, a primary amine, and a secondary amine protected by a tert-butoxycarbonyl (Boc) group. This unique arrangement, particularly its defined (1R,3S) stereochemistry, makes it an invaluable building block for creating complex molecules with precise three-dimensional architectures. The presence of a free primary amine alongside a protected amine allows for selective and sequential functionalization, a highly desirable characteristic for constructing libraries of compounds for biological screening. This guide provides a detailed overview of its core physical properties, characterization methodologies, and handling protocols, tailored for researchers and drug development professionals.

Core Physicochemical Properties

The fundamental properties of a chemical reagent are critical for its effective use in synthesis and experimentation. The data below, computed by PubChem and aggregated from various chemical suppliers, provides a quantitative summary of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate | [1] |

| Synonyms | (1R,3S)-3-Amino-1-(Boc-amino)cyclopentane, tert-Butyl [(1R,3S)-3-aminocyclopentyl]carbamate | [1] |

| CAS Number | 774212-81-6 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Exact Mass | 200.152477885 Da | [1] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [2][3] |

| Storage Temperature | Room Temperature | [2] |

| InChI | InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | [1] |

| InChIKey | PGBVMVTUWHCOHX-JGVFFNPUSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCN | [1] |

Structural Elucidation and Stereochemistry

The defining feature of this molecule is its specific stereochemistry. The (1R,3S) designation indicates a trans relationship between the aminocyclopentyl group and the Boc-protected amine group on the cyclopentane ring. This fixed spatial arrangement is critical as it imparts conformational rigidity to the final molecule, which can significantly influence its binding affinity and selectivity for biological targets like enzymes and receptors.

The Boc (tert-butoxycarbonyl) protecting group is a cornerstone of modern organic synthesis. Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), provides a reliable strategy for unmasking the secondary amine at a desired point in a synthetic sequence.[4] This selective deprotection is fundamental to the compound's utility.

Experimental Protocols for Quality Assessment

Ensuring the identity, purity, and structural integrity of a starting material is a prerequisite for any successful synthetic campaign. The following protocols represent a self-validating system for the comprehensive characterization of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase C18 column is employed due to its excellent resolving power for moderately polar compounds like this carbamate. A gradient elution is necessary to ensure that any potential impurities, which may have different polarities, are eluted from the column and detected. UV detection is effective because the carbamate functional group contains a chromophore that absorbs UV light.

Methodology:

-

System Preparation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is used.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

-

Gradient Program:

-

Start at 5% B, hold for 1 minute.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B over 1 minute and re-equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

-

Injection Volume: 10 µL.

-

Analysis: The resulting chromatogram should show a single major peak. Purity is calculated based on the area percentage of this peak relative to the total area of all observed peaks.

Structural Verification by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei. The chemical shifts, integration, and coupling patterns of the proton signals, along with the number and shifts of the carbon signals, create a unique fingerprint that confirms the compound's identity and connectivity.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

-

Expected ¹H NMR Signals (in CDCl₃):

-

~1.45 ppm: A sharp singlet, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

~1.50-2.20 ppm: A series of complex multiplets corresponding to the protons on the cyclopentane ring.

-

~2.80-3.60 ppm: Multiplets associated with the C-H protons adjacent to the nitrogen atoms.

-

Variable shifts: Broad signals corresponding to the NH and NH₂ protons, which may exchange with trace water in the solvent.

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

~28.4 ppm: Signal for the three equivalent methyl carbons of the tert-butyl group.

-

~30-55 ppm: Signals for the carbons of the cyclopentane ring.

-

~79.5 ppm: Signal for the quaternary carbon of the tert-butyl group.

-

~156.0 ppm: Signal for the carbonyl carbon of the carbamate group.

-

Molecular Weight Confirmation by Mass Spectrometry (MS)

Causality: Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules, which protonates the analyte to form an [M+H]⁺ ion. Detecting this ion at the correct mass-to-charge ratio (m/z) validates the molecular formula.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into an ESI-MS instrument.

-

Analysis: Operate in positive ion mode.

-

Expected Result: A prominent peak should be observed at an m/z of 201.16, corresponding to the protonated molecule [C₁₀H₂₀N₂O₂ + H]⁺.

Caption: Workflow for compound verification.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound.

-

Hazard Identification: The compound is associated with several GHS hazard statements. It may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Avoid breathing dust. Minimize dust generation during handling.

-

-

Storage:

Application in Drug Discovery

The primary application of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate is as a versatile scaffold in the synthesis of pharmaceutically active molecules.[4] The differential protection of its two amine groups is the key to its utility. The free primary amine serves as a handle for initial chemical modification, while the Boc-protected amine can be revealed later for subsequent reactions. This enables a modular and controlled approach to building complex molecular architectures.

Caption: Logical flow of sequential functionalization.

This strategic functionalization allows medicinal chemists to systematically explore the chemical space around the cyclopentane core, modifying substituents to optimize properties like potency, selectivity, and pharmacokinetic profiles.

References

-

tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem. [Link]

-

Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate - PubChem. [Link]

-

tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate - PubChem. [Link]

-

tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate - [B24709] - Synthonix. [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION - Organic Syntheses Procedure. [Link]

-

Supporting Information - Royal Society of Chemistry. [Link]

-

SAFETY DATA SHEET - CDMS.net. [Link]

Sources

- 1. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 [sigmaaldrich.com]

- 3. Synthonix, Inc > 645400-44-8 | tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate [synthonix.com]

- 4. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|CAS 645400-44-8 [benchchem.com]

- 5. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate: A Chiral Building Block for Novel Therapeutics

Abstract

This technical guide provides an in-depth exploration of tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate, a critical chiral building block in modern medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals. It details the compound's chemical structure, physicochemical properties, and a validated synthesis protocol. Furthermore, it provides a comprehensive overview of its analytical characterization and highlights its pivotal role in the synthesis of advanced therapeutic agents, such as the Janus kinase (JAK) inhibitor, Abrocitinib.

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of contemporary drug discovery, the demand for structurally novel and stereochemically pure intermediates is paramount. Chiral scaffolds, such as the cyclopentane ring system, offer a rigid and three-dimensional framework that can effectively orient functional groups for optimal interaction with biological targets. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate (Figure 1) has emerged as a particularly valuable synthon due to its cis-configured bifunctionality. The presence of a primary amine, strategically protected as a tert-butoxycarbonyl (Boc) carbamate, alongside a free primary amine, allows for selective and sequential chemical modifications. This differential protection is the cornerstone of its utility, enabling chemists to construct complex molecular architectures with a high degree of control.

This guide will provide a comprehensive technical overview of this important molecule, from its synthesis and characterization to its application in the development of next-generation pharmaceuticals.

Figure 1: Chemical structure of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The properties of tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem[1] |

| Molecular Weight | 200.28 g/mol | PubChem[1] |

| IUPAC Name | tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate | PubChem[1] |

| CAS Number | 774212-81-6 | PubChem[1] |

| Appearance | White to off-white solid | (General knowledge) |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents | (General knowledge) |

| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCN | PubChem[1] |

| InChIKey | PGBVMVTUWHCOHX-JGVFFNPUSA-N | PubChem[1] |

Synthesis and Mechanism: A Self-Validating Protocol

The synthesis of tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate presents a classic challenge in organic chemistry: the selective monofunctionalization of a symmetrical diamine. The key to a successful and reproducible synthesis lies in a protocol that is not only high-yielding but also self-validating, meaning the analytical data of the product unequivocally confirms the desired outcome.

The Challenge: Selective Mono-Boc Protection

The starting material for the synthesis is (1R,3S)-cyclopentane-1,3-diamine. As both amino groups are chemically equivalent, a direct reaction with one equivalent of di-tert-butyl dicarbonate (Boc₂O) would result in a statistical mixture of the starting material, the desired mono-Boc product, and the di-Boc protected byproduct. To overcome this, a strategy involving the transient differentiation of the two amino groups is employed. This is achieved by the addition of one equivalent of a strong acid, typically hydrochloric acid (HCl), to protonate one of the amino groups, rendering it non-nucleophilic. The remaining free amine can then selectively react with Boc₂O.

Reaction Mechanism

The mechanism of this selective protection is a two-stage process, as illustrated in the diagram below.

Diagram 1: Reaction mechanism for the selective mono-Boc protection of (1R,3S)-cyclopentane-1,3-diamine.

In the first stage, one equivalent of HCl selectively protonates one of the amino groups of the diamine, forming the ammonium salt. This protonated amine is no longer nucleophilic. In the second stage, the remaining free amino group acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The tetrahedral intermediate then collapses, eliminating tert-butoxycarbonyl and a proton to yield the desired mono-protected product.

Experimental Protocol

This protocol is designed to be self-validating, with in-process checks and final product specifications that ensure the synthesis of high-purity tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate.

Materials:

-

(1R,3S)-Cyclopentane-1,3-diamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Methanol (MeOH)

-

Trimethylsilyl chloride (Me₃SiCl) or another suitable HCl source[2][3]

-

Deionized Water

-

Dichloromethane (DCM)

-

2N Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Preparation of the Mono-protonated Diamine: In a round-bottom flask under an inert atmosphere, dissolve (1R,3S)-cyclopentane-1,3-diamine (1.0 eq) in anhydrous methanol at 0 °C. To this stirred solution, add freshly distilled trimethylsilyl chloride (1.0 eq) dropwise. A white precipitate should form. Allow the mixture to warm to room temperature.[3]

-

Boc Protection: Add deionized water (1 mL per mmol of diamine) to the reaction mixture, followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol. Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).[3]

-

Work-up: Upon completion of the reaction, dilute the mixture with water and wash with diethyl ether to remove any unreacted Boc₂O and the di-Boc byproduct. Adjust the pH of the aqueous layer to >12 with 2N NaOH.[3]

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Final Product: The purified product should be a white to off-white solid. Confirm the identity and purity by analytical techniques as described in the following section.

Analytical Characterization: A Validated Approach

The successful synthesis of tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate must be confirmed through a comprehensive suite of analytical techniques. The data presented below serves as a benchmark for a self-validating synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides key information about the structure of the molecule. Expected signals include a singlet at approximately 1.45 ppm corresponding to the nine protons of the tert-butyl group, and multiplets for the cyclopentyl ring protons. The protons attached to the carbons bearing the amino and carbamate groups will have distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the carbamate group at approximately 156 ppm, and signals for the quaternary and methyl carbons of the tert-butyl group around 79 ppm and 28 ppm, respectively. The carbons of the cyclopentyl ring will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. Characteristic absorption bands are expected for the N-H stretching of the primary amine and the carbamate, the C=O stretching of the carbamate, and the C-N stretching. The presence of a strong C=O stretch around 1700 cm⁻¹ and N-H bands around 3300-3400 cm⁻¹ would be indicative of the desired product.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the expected [M+H]⁺ ion would be observed at m/z 201.2.

Application in Drug Development: A Key Intermediate for JAK Inhibitors

The unique stereochemistry and bifunctional nature of tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate make it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. A prime example of its application is in the synthesis of Janus kinase (JAK) inhibitors.

The Role of JAK Inhibitors

JAK inhibitors are a class of drugs that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes play a critical role in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases. By inhibiting JAK enzymes, these drugs can modulate the immune response and provide therapeutic benefit for conditions such as rheumatoid arthritis, psoriasis, and atopic dermatitis.

Synthesis of Abrocitinib (PF-04965842)

Abrocitinib (PF-04965842) is a potent and selective JAK1 inhibitor approved for the treatment of atopic dermatitis[4]. The synthesis of Abrocitinib utilizes tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate as a key chiral building block. The free amino group of the carbamate is coupled with a suitable heterocyclic core, while the Boc-protected amine is deprotected at a later stage for further functionalization. The rigid cyclopentyl scaffold provided by this intermediate is crucial for orienting the pharmacophoric elements of Abrocitinib for optimal binding to the JAK1 enzyme.

Diagram 2: Simplified synthetic workflow illustrating the use of tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate in the synthesis of Abrocitinib.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate. It is classified as an irritant and may be harmful if swallowed or in contact with skin. It can also cause serious eye irritation. Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate is a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a rigid chiral scaffold and orthogonally protected amino groups provides medicinal chemists with a versatile tool for the synthesis of complex and potent therapeutic agents. The detailed synthetic protocol and analytical characterization provided in this guide are intended to empower researchers to confidently produce and utilize this valuable intermediate in their own drug development programs, paving the way for the discovery of new and improved medicines.

References

-

Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]

-

Ha, H. J., Lee, S. K., & Park, Y. S. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

-

Zhang, D. G., et al. (2021). Abrocitinib. Drugs of the Future, 46(6), 431. [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]

-

PubChem. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. [Link]

-

Drugs of the Future. Abrocitinib. [Link]

Sources

tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate CAS number 774212-81-6

An In-Depth Technical Guide to tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate (CAS 774212-81-6): A Key Chiral Building Block for Drug Discovery

Abstract: This technical guide provides a comprehensive overview of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate, identified by CAS number 774212-81-6. This chiral building block is of significant interest to researchers and professionals in drug development due to its unique structural features: a rigid cyclopentane scaffold, a free primary amine for direct functionalization, and a strategically placed Boc-protected amine that allows for sequential, controlled synthetic transformations. We will delve into its physicochemical properties, the rationale behind its molecular design, detailed synthetic and analytical protocols, its applications in medicinal chemistry, and essential safety and handling procedures. This document serves as a practical resource for scientists leveraging this versatile intermediate in the synthesis of complex molecular architectures and novel therapeutic agents.

Molecular Profile and Physicochemical Properties

tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate is a diamine derivative where one amine is protected by a tert-butyloxycarbonyl (Boc) group.[1] The (1R,3S) stereochemistry indicates a trans configuration of the two functional groups on the cyclopentane ring.[1][2][3] This specific three-dimensional arrangement is critical for its utility in stereoselective synthesis.

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Synthesis and Stereochemical Control

Possessing two chiral centers, tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate can exist as one of four possible stereoisomers. [2]The synthesis of the specific (1R,3S) isomer is non-trivial and is a critical aspect of its production. While asymmetric synthesis routes can be employed, chiral resolution of a racemic or diastereomeric mixture remains a robust and common industrial strategy. [2][4] The core principle of chiral resolution is to convert a mixture of enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a "resolving agent." [4][5]Diastereomers, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization. [5][]

Caption: General workflow for chiral resolution by diastereomeric salt crystallization.

Protocol 3.1: Illustrative Protocol for Chiral Resolution via Diastereomeric Salt Crystallization

This protocol is a representative example based on established chemical principles and is intended for illustrative purposes. Specific solvents, temperatures, and equivalents must be optimized for process safety and efficiency.

-

Salt Formation: Dissolve 1.0 equivalent of the racemic trans-3-aminocyclopentylcarbamate mixture in a suitable solvent (e.g., methanol or ethanol). In a separate vessel, dissolve 0.5 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salt of the desired enantiomer should preferentially crystallize. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize the yield of the less soluble salt.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove impurities from the mother liquor.

-

Purity Check: Analyze a small sample of the crystalline salt for diastereomeric excess, for instance, by converting it back to the free amine and analyzing via chiral HPLC (see Section 4).

-

Recrystallization (Optional): If the desired diastereomeric purity is not achieved, recrystallize the solid from a fresh portion of the solvent to enhance its purity.

-

Liberation of Free Amine: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane). Adjust the pH of the aqueous layer to >10 with a base (e.g., 1M NaOH) to deprotonate the amine.

-

Extraction: Separate the layers and extract the aqueous layer multiple times with the organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate.

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and, most importantly, the stereochemical integrity of the material is paramount for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose. [2] The Causality of Method Choice: Chiral HPLC utilizes a chiral stationary phase (CSP), often based on polysaccharide derivatives, which interacts differently with each stereoisomer. [2]These transient, diastereomeric interactions cause the isomers to travel through the column at different rates, resulting in their separation and allowing for accurate quantification of enantiomeric and diastereomeric purity.

Caption: Workflow for the determination of chiral purity via HPLC.

Protocol 4.1: Method for Determination of Chiral Purity by HPLC

This is a representative method. The specific column and mobile phase composition require systematic screening and optimization for this particular analyte. [2]

-

System Preparation: Equip an HPLC system with a suitable chiral column (e.g., a cellulose or amylose-based CSP).

-

Mobile Phase: Prepare an appropriate mobile phase, which for normal-phase chiral chromatography often consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), sometimes with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a small volume (e.g., 5-10 µL) of the sample solution.

-

Data Collection: Record the chromatogram for a sufficient duration to allow for the elution of all four potential stereoisomers.

-

Quantification: Integrate the peak areas corresponding to each stereoisomer. Calculate the enantiomeric excess (e.e.) and diastereomeric purity based on the relative peak areas.

Table 2: Typical Chiral HPLC Method Parameters (Illustrative)

| Parameter | Setting | Rationale |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak series) | Provides stereospecific interactions required for separation. [2] |

| Mobile Phase | Hexane / Isopropanol (e.g., 85:15 v/v) + 0.1% DEA | Balances solvent strength for retention and selectivity. DEA minimizes peak tailing. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good efficiency. |

| Column Temp. | 25 °C | Ensures reproducible retention times. |

| Detection | UV at ~210 nm | Carbamate group provides UV absorbance for detection. |

Applications in Medicinal Chemistry and Drug Development

The unique structure of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate makes it a highly valuable intermediate. [7][8]The presence of a nucleophilic primary amine and a latent amine (protected as the Boc-carbamate) allows for a programmed, stepwise elaboration of the molecular structure.

Key Applications:

-

Sequential Functionalization: The free amine can be selectively reacted via acylation, alkylation, or reductive amination. [9]Following this initial transformation, the Boc group can be removed under acidic conditions to reveal the second amine for a subsequent, different reaction. This strategy is invaluable for building complex molecules and generating libraries of related compounds for structure-activity relationship (SAR) studies. [7]* JAK Inhibitor Synthesis: This compound has been specifically cited as a reactant in the synthesis of C-2 hydroxyethyl imidazopyrrolo pyridines, which are potent and selective Janus kinase 1 (JAK1) inhibitors. [1]JAK1 inhibitors are an important class of drugs for treating autoimmune and inflammatory conditions like rheumatoid arthritis. [1]

Safety, Handling, and Storage

Proper handling of all laboratory chemicals is essential. This compound is classified as harmful and an irritant.

Table 3: GHS Hazard Information

| Category | Information | Reference(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [10] |

| Signal Word | Warning | [10] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10][11] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11]|

Self-Validating Laboratory Protocol:

-

Engineering Controls: Always handle this solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [11]* Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times. [11][12]* Storage: Store the container tightly sealed in a cool (2-8°C), dark, and dry place under an inert atmosphere such as nitrogen or argon to maintain stability and prevent degradation. [1][10]* Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal according to local regulations.

Conclusion

tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate is more than a simple chemical reagent; it is a sophisticated tool for the modern medicinal chemist. Its value is derived from the convergence of a stereochemically defined, rigid scaffold and the strategic application of a reliable protecting group. This combination provides an elegant and practical solution for the controlled, sequential synthesis of complex chiral molecules. An understanding of its properties, synthesis, analysis, and safe handling, as detailed in this guide, is crucial for researchers aiming to leverage its full potential in the discovery and development of next-generation therapeutics.

References

- The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025). Vertex AI Search.

- The Role of t-Boc Protection in Organic Synthesis Applic

- What is the purpose of a boc protecting group in the synthesis of peptides, and how can it be removed?. (2024). Proprep.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

- Cyclopentylamine Derivatives: A Comprehensive Technical Review for Drug Discovery. Benchchem.

- In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane. Benchchem.

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- tert-Butyl ((1S,3S)-3-aminocyclopentyl)

- Cas 774212-81-6, Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-. LookChem.

- Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). MDPI.

- tert-Butyl ((1R,3S)-3-aminocyclopentyl)

- tert-Butyl ((1R,3S)-3-aminocyclopentyl)

- tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate.

- Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate.

- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Benchchem.

- tert-Butyl ((1R,3S)-3-aminocyclopentyl)

- tert-butyl n-[(1S,3S)

- Cyclopentylamine. Biosynth.

- SAFETY D

- Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. (2014).

- Cyclopentylamine synthesis. ChemicalBook.

- Safety D

- N-1-Boc-amino-3-cyclopentene.

- Safety D

- tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate.

- tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate.

- tert-butyl n-[(1s,3s)

- Chiral resolution. Wikipedia.

- (-)-(1R,3S-N-Boc-3-aminocyclopentane carboxylic acid. Chem-Impex.

- 645400-44-8 | tert-Butyl ((1S,3S)-3-aminocyclopentyl)

- Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.

- Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.

- Chiral Resolution and Separ

- BOC-(1R,3S)-3-aminocyclopentane carboxylic acid. MedchemExpress.com.

- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024).

- tert-Butyl carbamate. NIST WebBook, National Institute of Standards and Technology.

- (1R,3S)-(-)-3-(Boc-amino)cyclopentanecarboxylic acid, 95%, Thermo Scientific Chemicals. Fisher Scientific.

Sources

- 1. Cas 774212-81-6,Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester (9CI) | lookchem [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. pharmtech.com [pharmtech.com]

- 7. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|CAS 645400-44-8 [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | 774212-81-6 [sigmaaldrich.com]

- 11. file.ambeed.com [file.ambeed.com]

- 12. fishersci.com [fishersci.com]

Introduction: The Significance of Chiral Aminocyclopentanes in Drug Discovery

An In-Depth Technical Guide to the Synthesis of (1R,3S)-3-Boc-aminocyclopentylamine

(1R,3S)-3-Boc-aminocyclopentylamine is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyclopentane scaffold, coupled with the defined stereochemistry of its two amino groups, one of which is protected with a tert-butyloxycarbonyl (Boc) group, makes it a valuable synthon for constructing complex molecular architectures. The distinct spatial arrangement of the amino functionalities allows for precise interactions with biological targets, which is a critical aspect of modern drug design. The Boc protecting group provides a strategic advantage, enabling selective functionalization of the free amine while the other remains masked, a common requirement in multi-step syntheses of active pharmaceutical ingredients (APIs).[1][2] The stereochemical purity of such intermediates is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[3]

This technical guide provides a comprehensive overview of a viable synthetic approach to (1R,3S)-3-Boc-aminocyclopentylamine, emphasizing the rationale behind key strategic decisions in the synthesis, from the choice of starting materials to the methods for ensuring stereochemical integrity.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests that it can be derived from a precursor, (1R,3S)-diaminocyclopentane. The key challenges in the synthesis are the establishment of the desired stereochemistry at the C1 and C3 positions and the selective mono-Boc protection of one of the two amino groups.

Several synthetic strategies can be envisioned to address these challenges:

-

Chiral Resolution: Synthesizing a racemic or diastereomeric mixture of diaminocyclopentanes and then separating the desired stereoisomer. This can be achieved through classical resolution with a chiral acid or through enzymatic resolution.[4][5] While effective, the theoretical maximum yield for the desired isomer is 50%.[4]

-

Asymmetric Synthesis: Employing a chiral catalyst or a chiral auxiliary to induce stereoselectivity during the formation of the cyclopentane ring or the introduction of the amino groups. This approach is often more elegant and can provide higher yields of the desired enantiomer.

-

Synthesis from a Chiral Pool: Starting from a naturally occurring chiral molecule that already possesses some of the required stereochemical features.

This guide will focus on a practical and scalable approach that combines elements of diastereoselective synthesis and chiral resolution, a common strategy in process chemistry.

Proposed Synthetic Pathway

The proposed synthesis commences with the readily available starting material, cyclopentadiene, and proceeds through a hetero-Diels-Alder reaction to establish the initial stereochemistry. Subsequent transformations will functionalize the ring and set the stage for the introduction of the amino groups.

Caption: Proposed synthetic workflow for (1R,3S)-3-Boc-aminocyclopentylamine.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Hetero-Diels-Alder Reaction

The synthesis begins with a hetero-Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as a nitroso compound, to form a bicyclic adduct.[6] This [4+2] cycloaddition is a powerful method for constructing the cyclopentane ring system with initial control over the relative stereochemistry.

-

Protocol:

-

In a reaction vessel, tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate using a catalyst system like copper chloride and a ligand such as 2-ethyl-2-oxazoline.[6]

-

Freshly cracked cyclopentadiene is then added to the reaction mixture.

-

The reaction is typically carried out at a controlled temperature, for instance, 20-30°C.[6]

-

The progress of the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction is worked up by extraction and the crude product is purified by column chromatography.

-

-

Causality: The choice of a nitroso dienophile is strategic as it introduces a nitrogen atom into the bicyclic system, which will later become one of the amino groups. The cis-fusion of the bicyclic adduct is the kinetically favored product of the Diels-Alder reaction.

Step 2: Reductive Cleavage of the N-O Bond

The N-O bond in the bicyclic adduct is then cleaved to unmask the amino and hydroxyl functionalities.

-

Protocol:

-

The bicyclic adduct is dissolved in a suitable solvent such as acetic acid.

-

A reducing agent, for example, zinc powder, is added portion-wise to the solution.[6]

-

The reaction is stirred at room temperature until the starting material is consumed.

-

The excess zinc is filtered off, and the filtrate is neutralized and extracted to yield the crude product, (+/-)-cis-3-aminocyclopent-4-en-1-ol.

-

-

Expertise & Experience: The use of zinc in acetic acid is a classic and effective method for the reduction of N-O bonds in such systems. It is a cost-effective and scalable method suitable for industrial production.

Step 3: Boc Protection

The primary amino group of the aminocyclopentenol is protected with a tert-butyloxycarbonyl (Boc) group.

-

Protocol:

-

The crude aminocyclopentenol is dissolved in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

A base, such as triethylamine or diisopropylethylamine (DIPEA), is added.

-

Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise at 0°C.[7]

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction mixture is then washed with aqueous solutions to remove the base and any water-soluble byproducts, and the organic layer is dried and concentrated to give the racemic Boc-protected intermediate.

-

-

Trustworthiness: The Boc group is stable under a wide range of reaction conditions, making it an ideal protecting group for subsequent transformations.[7][8] Its removal under acidic conditions is typically clean and high-yielding.[8]

Step 4: Enzymatic Chiral Resolution

This is a critical step to separate the enantiomers. Enzymatic resolution offers high selectivity and is often preferred over classical chemical resolution for its milder reaction conditions.

-

Protocol:

-

The racemic Boc-protected aminocyclopentenol is dissolved in a suitable organic solvent.

-

A lipase, such as Candida antarctica lipase B (CAL-B), is added as a catalyst.[6]

-

An acyl donor, for example, vinyl acetate, is added to the mixture.[6]

-

The reaction is gently agitated at a controlled temperature. The enzyme will selectively acylate one of the enantiomers, leaving the other unreacted.

-

The reaction is monitored for conversion (ideally to ~50%) by chiral HPLC.

-

Once the desired conversion is reached, the enzyme is filtered off, and the acylated and unacylated enantiomers are separated by column chromatography.

-

-

Authoritative Grounding: The use of lipases for the kinetic resolution of alcohols is a well-established and powerful tool in organic synthesis, providing access to enantiomerically pure compounds.

Step 5: Subsequent Transformations

The separated, enantiomerically pure (1R,3S)-3-Boc-aminocyclopent-4-en-1-ol is then carried forward through the following steps:

-

Hydrogenation: The double bond in the cyclopentene ring is reduced, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[9] This yields (1R,3S)-3-Boc-aminocyclopentanol.

-

Conversion of Hydroxyl to a Leaving Group: The hydroxyl group is converted into a good leaving group, for example, by mesylation with methanesulfonyl chloride in the presence of a base.

-

Nucleophilic Substitution with Azide: The mesylate is then displaced by an azide ion (e.g., from sodium azide) in an Sₙ2 reaction. This reaction proceeds with inversion of configuration at the carbon center.

-

Reduction of the Azide: The azide group is finally reduced to a primary amine. A common method for this transformation is hydrogenation with a Pd/C catalyst or using Staudinger reduction conditions. This step yields the final product, (1R,3S)-3-Boc-aminocyclopentylamine.

Data Presentation

| Step | Reaction | Key Reagents | Typical Yield | Purity |

| 1 | Hetero-Diels-Alder | Cyclopentadiene, Boc-N=O | >90% | >95% |

| 2 | N-O Bond Cleavage | Zn, Acetic Acid | 80-90% | >95% |

| 3 | Boc Protection | Boc₂O, Et₃N | >95% | >98% |

| 4 | Enzymatic Resolution | Lipase, Vinyl Acetate | ~45% (for each isomer) | >99% ee |

| 5a | Hydrogenation | H₂, Pd/C | >95% | >98% |

| 5b | Mesylation | MsCl, Et₃N | >90% | >98% |

| 5c | Azide Substitution | NaN₃ | 85-95% | >98% |

| 5d | Azide Reduction | H₂, Pd/C | >95% | >99% |

Note: Yields are illustrative and can vary based on reaction scale and optimization.

Quality Control and Analysis

The chiral purity of the final product and key intermediates is crucial.[3] Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.[3]

-

Chiral HPLC Method Development:

-

Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating the stereoisomers of Boc-protected diaminocyclopentanes.[3]

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol, is commonly used. The ratio of the solvents is optimized to achieve the best separation.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.[3]

-

Conclusion

The synthesis of (1R,3S)-3-Boc-aminocyclopentylamine is a multi-step process that requires careful control of stereochemistry. The outlined synthetic strategy, which employs a hetero-Diels-Alder reaction for initial ring construction and an enzymatic resolution for the separation of enantiomers, represents a robust and scalable approach. The strategic use of the Boc protecting group allows for the selective functionalization of the diaminocyclopentane core. Rigorous analytical quality control, particularly using chiral HPLC, is essential to ensure the high enantiomeric purity required for pharmaceutical applications. This guide provides a foundational understanding for researchers and drug development professionals engaged in the synthesis of this important chiral building block.

References

- BenchChem. (n.d.). In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane.

- Bradley, D. M., Mapitse, R., Thomson, N. M., & Hayes, C. J. (2002). Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry.

-

Bradley, D. M., Mapitse, R., Thomson, N. M., & Hayes, C. J. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Journal of Organic Chemistry, 67(22), 7613-7. Retrieved from [Link]

- European Patent Office. (n.d.). EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof.

- Google Patents. (n.d.). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

-

National Center for Biotechnology Information. (n.d.). Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing (1R, 3S)-3-aminocyclopentanol, integrase inhibitor and application.

-

ACS Publications. (2023). Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. Organic Letters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). WO/2020/132819 METHOD FOR PREPARING (1R,3S)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopentane-1,3-diamine. PubChem. Retrieved from [Link]

-

ResearchGate. (2025). Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. Retrieved from [Link]

Sources

- 1. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 2. Boc Protected Compounds [bzchemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chiral Resolution of Aminocyclopentyl Carbamate

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity.[1][2][3] Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[4][5] One enantiomer may be the source of the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.[2] This reality has led regulatory bodies like the FDA to issue guidelines that necessitate the characterization of individual enantiomers, promoting the development of single-enantiomer drugs, a practice often referred to as a "chiral switch".[1][6]

The aminocyclopentyl carbamate scaffold is a privileged structural motif in medicinal chemistry, forming the core of various therapeutic agents. Its constrained cyclic nature and the presence of the carbamate group—a stable peptide bond surrogate—make it an attractive building block for modulating interactions with biological targets.[7] Consequently, the ability to access enantiomerically pure forms of aminocyclopentyl carbamate is a critical step in the drug discovery and development pipeline. This guide provides an in-depth exploration of the primary strategies for the chiral resolution of racemic aminocyclopentyl carbamate, grounded in mechanistic principles and field-proven methodologies.

Classical Resolution via Diastereomeric Salt Formation

The most established and often most scalable method for separating enantiomers is the formation of diastereomeric salts.[8][9][10] This technique leverages the foundational principle that while enantiomers share identical physical properties, diastereomers do not.[11]

The Underlying Principle: Exploiting Differential Solubility

The strategy involves reacting the racemic aminocyclopentyl carbamate (a base) with an enantiomerically pure chiral acid, known as a chiral resolving agent.[11] This acid-base reaction yields a mixture of two diastereomeric salts.

-

(R)-Aminocyclopentyl Carbamate + (R)-Chiral Acid → (R,R)-Diastereomeric Salt

-

(S)-Aminocyclopentyl Carbamate + (R)-Chiral Acid → (S,R)-Diastereomeric Salt

Because these salts are diastereomers, they possess different three-dimensional structures, leading to distinct physical properties, most notably different solubilities in a given solvent system.[12][13] By carefully selecting the resolving agent and solvent, one diastereomeric salt can be induced to preferentially crystallize from the solution, allowing for its separation by simple filtration. The enantiomerically enriched amine is then recovered by treating the isolated salt with a base to neutralize the chiral acid.[12]

Experimental Protocol: Diastereomeric Crystallization

Objective: To separate a racemic mixture of aminocyclopentyl carbamate using a chiral acid resolving agent.

Materials:

-

Racemic aminocyclopentyl carbamate

-

Chiral resolving agent (e.g., (+)-Di-p-toluoyl-D-tartaric acid (DPTTA))[12]

-

Solvent (e.g., Methanol, Ethanol, or a mixture)

-

Base for liberation (e.g., 2M Sodium Hydroxide)

-

Organic solvent for extraction (e.g., Dichloromethane)

Step-by-Step Methodology:

-

Salt Formation: Dissolve 1.0 equivalent of racemic aminocyclopentyl carbamate in a suitable solvent (e.g., methanol) with gentle heating. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., DPTTA) in the same solvent.

-

Causality Note: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially crystallized salt, as it ensures there is an excess of the more soluble diastereomer remaining in the solution.[13]

-

-

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization. The less soluble diastereomeric salt will precipitate out.

-

Causality Note: Slow cooling is crucial for forming well-defined crystals and achieving high diastereomeric purity. Rapid cooling can trap impurities and the undesired diastereomer.

-

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane). Add a base (e.g., 2M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 11). This neutralizes the chiral acid, liberating the free amine into the organic layer.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched aminocyclopentyl carbamate.

-

Analysis: Determine the enantiomeric excess (ee) of the product using a suitable analytical method (see Section 4).

Workflow for Diastereomeric Salt Resolution

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Data Summary: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Common Applications |

| (+)-Tartaric Acid | Acid | Widely used for a variety of primary and secondary amines.[8][11] |

| (-)-Malic Acid | Acid | Resolution of racemic bases.[11] |

| (+)-Camphor-10-sulfonic acid | Acid | Strong acid, effective for resolving weakly basic amines.[8][11] |

| (+)-Di-p-toluoyl-D-tartaric acid | Acid | Forms highly crystalline salts, often giving excellent resolution.[12] |

| (-)-Mandelic Acid | Acid | Used for resolving amines and amino alcohols.[11][14] |

Enzymatic Kinetic Resolution (EKR)

Enzymatic methods offer a highly selective and environmentally benign alternative to classical resolution.[10] Kinetic resolution relies on the ability of a chiral catalyst—in this case, an enzyme—to react at different rates with the two enantiomers of a racemic substrate.[15]

The Underlying Principle: Enantioselective Acylation

In the context of aminocyclopentyl carbamate, a common EKR strategy involves the enantioselective acylation of the amine functionality catalyzed by a lipase.[16][17] Lipases, such as the widely used Candida antarctica Lipase B (CALB), are robust enzymes that can function in organic solvents.[16][18]

The process works as follows:

-

The lipase selectively catalyzes the transfer of an acyl group (from an acyl donor like ethyl acetate) to one of the amine enantiomers (e.g., the R-enantiomer).

-

This results in the formation of an acylated product, an amide (e.g., (R)-N-acetyl-aminocyclopentyl carbamate).

-

The other enantiomer (e.g., the S-enantiomer) is left largely unreacted.

-

The reaction is stopped at or near 50% conversion to maximize both the yield and enantiomeric excess of the remaining starting material and the newly formed product.

-

The unreacted amine and the acylated amine can then be easily separated due to their different chemical properties (e.g., by chromatography or extraction).

The theoretical maximum yield for a single enantiomer in a classic kinetic resolution is 50%.[8]

Experimental Protocol: Lipase-Catalyzed Acylation

Objective: To resolve racemic aminocyclopentyl carbamate via enantioselective acylation using CALB.

Materials:

-

Racemic aminocyclopentyl carbamate

-

Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

-

Acyl donor (e.g., Ethyl acetate, which can also serve as the solvent)

-

Anhydrous organic solvent (e.g., Methyl tert-butyl ether (MTBE))[16]

-

System for monitoring the reaction (e.g., Chiral HPLC)

Step-by-Step Methodology:

-

Reaction Setup: To a solution of racemic aminocyclopentyl carbamate (1.0 eq) in an anhydrous organic solvent (e.g., MTBE), add the acyl donor (e.g., ethyl acetate, ~1.5 eq).

-

Enzyme Addition: Add the immobilized lipase (e.g., CALB, typically 10-50 mg per mmol of substrate).

-

Incubation: Stir the suspension at a controlled temperature (e.g., 30-50°C) and monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC.

-

Causality Note: The choice of solvent is critical for enzyme performance. A non-polar organic solvent is typically used to minimize hydrolysis and maintain the enzyme's active conformation.[16]

-

-

Reaction Termination: When the conversion reaches approximately 50% (indicated by the relative peak areas of the starting material enantiomers and the product), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separation: Concentrate the filtrate. The resulting mixture contains the unreacted (S)-aminocyclopentyl carbamate and the acylated (R)-amide. These can be separated using standard column chromatography.

-

Deacylation (Optional): If the (R)-amine is desired, the isolated (R)-amide can be hydrolyzed back to the free amine under acidic or basic conditions.

-

Analysis: Confirm the enantiomeric excess of the separated (S)-amine and the recovered (R)-amine.

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution (EKR) of a racemic amine.

Chromatographic Resolution

For both analytical-scale assessment of enantiomeric purity and preparative-scale separation, chromatography is an indispensable tool.[19][20] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[21][22]

The Underlying Principle: Chiral Recognition on a Stationary Phase

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant methods.[9][21] The heart of the separation is the CSP, which is typically composed of a chiral selector molecule immobilized on a solid support (e.g., silica gel). Common selectors for amines and carbamates include polysaccharide derivatives (like cellulose or amylose) coated with carbamates or esters.[21][23][24]

Separation occurs due to transient diastereomeric complexes formed between the enantiomers and the chiral selector. The stability of these complexes is governed by a combination of interactions, including:

-

Hydrogen bonding

-

Dipole-dipole interactions

-

π-π stacking

-

Steric hindrance

The enantiomer that forms the more stable complex with the CSP will be retained longer on the column, resulting in its elution after the less-retained enantiomer.

Protocol: Analytical Chiral HPLC Method Development

Objective: To develop a chiral HPLC method to determine the enantiomeric excess (ee) of aminocyclopentyl carbamate.

Materials:

-

HPLC system with UV detector

-

Chiral column (e.g., Cellulose or Amylose-based CSP)

-

HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)

-

Racemic and/or enantiomerically enriched samples of aminocyclopentyl carbamate

Step-by-Step Methodology:

-

Column Selection: Choose a CSP known to be effective for amines or carbamates. Columns based on cellulose tris(3,5-dimethylphenylcarbamate) are often a good starting point.[23]

-

Mobile Phase Screening: Begin with a standard mobile phase, such as a mixture of Hexane and Isopropanol (e.g., 90:10 v/v). Run a sample of the racemic material.

-

Optimization: If separation is not achieved, systematically vary the mobile phase composition.

-

Adjust Polarity: Change the ratio of the polar modifier (isopropanol). Increasing the polar component generally decreases retention time.

-

Change Modifier: Try a different alcohol modifier (e.g., ethanol) as it can alter the hydrogen-bonding interactions.

-

-

Method Validation: Once baseline separation is achieved, inject a known racemic standard to confirm that the two peaks are of equal area. Inject an enriched sample to identify which peak corresponds to which enantiomer.

-

Quantification: The enantiomeric excess (ee) is calculated from the peak areas (A1 and A2) of the two enantiomers:

-

ee (%) = |(A1 - A2) / (A1 + A2)| * 100

-

Comparative Analysis and Strategy Selection

Choosing the right resolution strategy depends on several factors, including the scale of the separation, cost, available equipment, and the desired purity.

Comparison of Core Resolution Methods

| Feature | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution | Preparative Chiral Chromatography |

| Principle | Differential solubility of diastereomers | Enantioselective enzyme catalysis | Differential interaction with a CSP |

| Max Yield/Enantiomer | ~100% (with racemization/recycle)[8][14] | 50% (without racemization) | >95% |

| Scalability | Excellent (grams to tons)[9][13] | Good (grams to kg) | Poor to Fair (mg to kg)[9] |

| Cost | Low to Moderate (solvents, resolving agent) | Moderate (enzyme cost) | High (CSP, solvent consumption)[9] |

| Development Time | Moderate to High (screening required)[9] | Moderate (enzyme screening, optimization) | Low to Moderate |

| Pros | Highly scalable, low-cost, robust | High selectivity, mild conditions, "green" | Fast development, high purity, versatile |

| Cons | Labor-intensive screening, may not work | 50% theoretical yield limit, enzyme cost | Expensive, high solvent usage, low throughput |

Decision Tree for Selecting a Resolution Method

Caption: Decision tree to guide the selection of a chiral resolution method.

Conclusion

The chiral resolution of aminocyclopentyl carbamate is a critical enabling step for its application in pharmaceutical research. There is no single "best" method; the optimal choice is dictated by the specific requirements of the project. Classical resolution by diastereomeric salt formation remains the workhorse for large-scale synthesis due to its scalability and cost-effectiveness. Enzymatic kinetic resolution provides a highly selective and greener alternative, particularly for medium-scale operations, while preparative chromatography offers a rapid solution for obtaining smaller quantities of highly pure material. A successful drug development program will often leverage these techniques synergistically: chiral chromatography for initial analytical assessment and small sample generation, followed by the development of a robust crystallization or enzymatic process for scale-up.

References

-

Snider, B. B., & James, T. D. (2008). A simple three-component chiral derivatization protocol for determining the enantiopurity of chiral primary amines by 1H NMR spectroscopic analysis. Nature Protocols, 3(2), 210-4. [Link]

-

Wikipedia. (n.d.). Chiral resolution. [Link]

-

Li, X., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

-

Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. [Link]

- Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.

-

Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]

-

James, T. D., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

-

Padwa, A., et al. (1999). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry. [Link]

-

BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

-

Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

-

Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

-

Dudziak, A., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences. [Link]

-

LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]

-

ResearchGate. (n.d.). Lipase catalysed kinetic resolution of amines: selective acylation of (R,S)-1 using lipase in MTBE. [Link]

-

ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. [Link]

-

ResearchGate. (2025). Enzymatic synthesis of cyclic amino acids by N-methyl-L-amino acid dehydrogenase from Pseudomonas putida. [Link]

-

Tabatabai, S. A., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. [Link]

-

ResearchGate. (2025). Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants. [Link]

-

Shin, C., et al. (2000). Enzymatic conversion of cyclic dipeptides to dehydro derivatives that inhibit cell division. Journal of Bioscience and Bioengineering. [Link]

-

ResearchGate. (2025). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. [Link]

-

Jacobsen, E. N., et al. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. [Link]

-

Jacobsen, E. N., et al. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. [Link]

-

Wang, Y., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Molecules. [Link]

-

Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]

-

Sci-Hub. (n.d.). ChemInform Abstract: Enzymatic Resolution of Amines and Amino Alcohols Using Pent-4-enoyl Derivatives. [Link]

-

Gagne, M. R., et al. (2011). Enantioselective synthesis of cyclic carbamimidates via a three-component reaction of imines, terminal alkynes, and p-toluenesulfonylisocyanate using a monophosphine gold(I) catalyst. Organic Letters. [Link]

-

Chen, C. S., et al. (1982). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. [Link]

-

Witte, D. T. (1988). Chromatographic separation of enantiomers. Pharmaceutisch Weekblad Scientific Edition. [Link]

-

Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. [Link]

-

Pirkle, W. H., & Pochapsky, T. C. (1992). Preparative chromatographic separation of enantiomers. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

ResearchGate. (2025). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. [Link]

-

Hettegger, H., et al. (2021). Synthesis by carbonate aminolysis and chiral recognition ability of cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) selectors. Cellulose. [Link]

-

Tandon, M., & Chander, S. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Current Chemical Biology. [Link]

-

Lämmerhofer, M., & Lindner, W. (1998). Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase. Journal of Chromatography A. [Link]

-

Chiralpedia. (2025). The Fundamentals of Chiral Resolution: Why Chirality Matters. [Link]

-

Kumar, A. (2018). Role of Chirality in Drugs. Juniper Publishers. [Link]

-

Kannappan, V. (2025). Chiral Drugs: A twisted tale in pharmaceuticals. [Link]

-

Costa, S., et al. (2018). Chiral Resolution and Enantioselectivity of Synthetic Cathinones: A Brief Review. Journal of Analytical Toxicology. [Link]

-

McConathy, J., & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development. The Journal of Clinical Psychiatry. [Link]

-

Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. The Fundamentals of Chiral Resolution: Why Chirality Matters – Chiralpedia [chiralpedia.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Chiral Drugs: A twisted tale in pharmaceuticals – Chiralpedia [chiralpedia.com]

- 4. Chiral Resolution and Enantioselectivity of Synthetic Cathinones: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 14. pubs.acs.org [pubs.acs.org]

- 15. jocpr.com [jocpr.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Preparative chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. research.abo.fi [research.abo.fi]

- 24. Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Landscape of tert-Butyl Aminocyclopentyl)carbamate: An In-depth Technical Guide

Abstract

The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, profoundly influencing pharmacological activity, metabolic stability, and toxicological profiles.[1][2] This technical guide provides a comprehensive exploration of the stereochemical intricacies of tert-butyl aminocyclopentyl)carbamate, a critical building block in medicinal chemistry. We delve into the synthesis of its various stereoisomers, advanced analytical techniques for their separation and characterization, and the underlying principles that govern these processes. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chiral scaffold.

Introduction: The Significance of Chirality in Drug Design